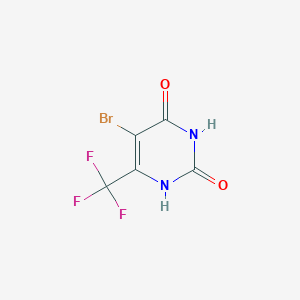

5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Description

5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a halogenated and fluorinated pyrimidine-dione derivative. Its molecular formula is C₅H₂BrF₃N₂O, with a molecular weight of 248.99 g/mol (calculated) . This compound features a bromine atom at position 5 and a trifluoromethyl (-CF₃) group at position 6 on the pyrimidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research .

For example, 6-(chloromethyl)uracil reacts with N-bromosuccinimide (NBS) in DMF to yield 5-bromo-6-(chloromethyl) derivatives . Similar methods likely apply to the trifluoromethyl variant, with adjustments in substituent introduction .

Commercial Availability:

As of 2025, this compound is listed by CymitQuimica in quantities up to 25g, though pricing requires inquiry .

Properties

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDBWBYMRZBYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615362 | |

| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26676-21-1 | |

| Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 6-(Trifluoromethyl)pyrimidine-2,4-dione

- Reagents : Bromine or N-bromosuccinimide (NBS) are commonly employed as brominating agents.

- Conditions : The reaction is typically carried out in a polar solvent such as acetic acid or DMF at controlled temperatures (0–50°C) to avoid over-bromination.

- Mechanism : Electrophilic aromatic substitution occurs at the 5-position of the pyrimidine ring due to the electron-withdrawing effect of the trifluoromethyl group at the 6-position, which directs substitution to the 5-position.

Incorporation of the Trifluoromethyl Group

- Starting from Ethyl 4,4,4-trifluoro-3-oxobutanoate : This reagent reacts with urea under reflux to form 6-(trifluoromethyl)pyrimidine-2,4-dione.

- Reaction Conditions : Typically conducted in ethanol or aqueous ethanol under heating for several hours.

- Yield and Purity : Crystallization from suitable solvents yields the product with high purity, confirmed by NMR and X-ray crystallography.

Preparation Data Table

Formulation and Solubility Considerations for Preparation

- The compound exhibits limited solubility in water; thus, preparation of stock solutions often involves solvents such as DMSO, PEG300, Tween 80, and corn oil for in vivo formulations.

- A detailed stock solution preparation table is used to calculate volumes for desired molarities, ensuring precise formulation for biological assays or further chemical reactions.

| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.8613 | 0.7723 | 0.3861 |

| 5 | 19.3065 | 3.8613 | 1.9306 |

| 10 | 38.6129 | 7.7226 | 3.8613 |

Research Findings and Analytical Characterization

- Crystallography : The compound forms hydrogen-bonded networks in the solid state, which can be confirmed by X-ray crystallography, indicating the stability of the pyrimidine ring and the positioning of substituents.

- Spectroscopic Characterization : NMR (1H, 13C, 19F), IR, and mass spectrometry are essential for confirming the structure and purity.

- Purification : Recrystallization and chromatographic techniques are employed to isolate the pure 5-bromo derivative from reaction mixtures.

Comparative Notes on Related Pyrimidine Derivatives

While direct literature on this compound preparation is limited, analogues such as 5-iodo-6-methylpyrimidine-2,4-dione have been synthesized via halogenation of methyluracil derivatives, providing insights into halogenation strategies and reaction optimization.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents like toluene or dimethylformamide (DMF).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 5-amino-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione or 5-thio-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione.

Oxidation Products: Oxidized derivatives such as 5-bromo-6-(trifluoromethyl)pyrimidine-2,4-dione.

Reduction Products: Reduced derivatives like 5-bromo-6-(trifluoromethyl)pyrimidine-2,4-diol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Agents

5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an antiviral agent. Research indicates that derivatives of this compound exhibit activity against various viruses, including those responsible for influenza and other viral infections. A study demonstrated that modifications to the pyrimidine ring can enhance antiviral efficacy while reducing cytotoxicity .

2. Anticancer Activity

This compound has shown promise in anticancer research. It acts as a selective inhibitor of certain kinases involved in cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

3. Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. Research has highlighted its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens. This inhibition can disrupt the growth of certain bacteria and fungi, presenting opportunities for developing new antimicrobial agents .

Agricultural Chemistry Applications

1. Herbicide Development

The compound's structural features have led to investigations into its use as a herbicide. Its ability to interfere with plant growth pathways suggests potential applications in agricultural settings to control unwanted vegetation without harming crops .

2. Pesticide Formulations

this compound is also being explored for inclusion in pesticide formulations due to its effectiveness against specific pests while maintaining a favorable safety profile for non-target species .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study, researchers synthesized various derivatives of this compound and tested their antiviral properties against the influenza virus. The most effective derivative exhibited a 75% reduction in viral load compared to controls, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Cancer Cell Apoptosis

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis rates (approximately 60% at optimal concentrations). The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is primarily related to its ability to interact with biological targets through its bromine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity. For example, in antiviral research, pyrimidine derivatives can inhibit viral DNA polymerase, thereby preventing viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Comparisons :

Substituent Effects on Reactivity and Bioactivity: Trifluoromethyl (-CF₃): Enhances metabolic stability and electron-withdrawing effects, making the compound resistant to oxidation. This group is critical in agrochemicals and CNS-targeting drugs . Ethyl (-CH₂CH₃) and Isopropyl (-CH(CH₃)₂): These alkyl groups increase hydrophobicity, improving membrane permeability. The ethyl derivative shows anti-HIV activity by inhibiting reverse transcriptase . The phenyl analog exhibits notable antimicrobial activity .

Synthetic Routes :

- Bromination with Br₂ in water is common for 5-bromo-6-alkyl/aryl derivatives .

- Chloromethyl or bromomethyl intermediates (e.g., 6-(chloromethyl)uracil) are brominated using NBS in DMF .

Biological Activity: Anti-HIV: 6-Arylthio derivatives (e.g., 13n, 13o) inhibit HIV reverse transcriptase, with IC₅₀ values in the micromolar range . Antimicrobial: Thieno-fused pyrimidine-diones (e.g., 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenyl derivatives) show superior activity against Staphylococcus aureus compared to metronidazole . Anti-Mycobacterial: 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione derivatives are patented for tuberculosis treatment .

Research Findings and Data Tables

Table 1: Spectral Data for Selected Derivatives

Biological Activity

5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 26676-21-1, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHBrFNO

- Molecular Weight : 258.98 g/mol

- InChI Key : QHDBWBYMRZBYCI-UHFFFAOYSA-N

- PubChem ID : 21510784

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its role as an anticancer agent and its interactions with biological targets.

Anticancer Activity

Several studies have explored the compound's potential as an anticancer agent. Notable findings include:

- Cytotoxicity : In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to 5-Bromo-6-(trifluoromethyl)pyrimidine were shown to induce apoptosis in cancer cells with IC values ranging from low micromolar to sub-micromolar concentrations .

- Mechanism of Action : The compound is believed to exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, it has been noted for its potential inhibition of Aurora-A kinase, which plays a crucial role in mitosis .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

| Study | Findings | Cell Lines Tested | IC Values |

|---|---|---|---|

| Xia et al. (2022) | Significant apoptosis induction | A549 (lung cancer) | 49.85 µM |

| Liu et al. (2022) | Inhibition of cellular proliferation | HCT116 (colon cancer) | 0.39 µM |

| Sun et al. (2022) | CDK2 inhibition leading to reduced cell viability | MCF-7 (breast cancer) | 0.46 µM |

Mechanistic Insights

The mechanism by which this compound affects cellular processes involves several pathways:

- Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, leading to decreased proliferation rates.

- Apoptosis Induction : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction, resulting in increased cell death rates.

- Kinase Inhibition : The compound shows promise as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione?

- Methodology : Adapt bromination protocols from structurally similar pyrimidinediones. For example, bromine can be introduced via electrophilic substitution in aqueous conditions at controlled temperatures (60–80°C) using stoichiometric equivalents of Br₂ . To incorporate the trifluoromethyl group, consider nucleophilic trifluoromethylation using Cu-mediated reactions or halogen-exchange (Halex) methods with CF₃ sources like TMSCF₃ .

- Critical Parameters : Monitor reaction time (excess bromination may lead to di-substitution) and pH to avoid decomposition of the trifluoromethyl group.

Q. How can spectroscopic techniques (NMR, IR) characterize this compound?

- 1H NMR : Expect NH proton signals near δ 11.3–11.6 ppm (broad singlets due to tautomerism) and downfield shifts for protons near electron-withdrawing groups (Br, CF₃) .

- IR : Strong C=O stretches at ~1670–1700 cm⁻¹ and NH stretches at ~3150–3250 cm⁻¹. The CF₃ group shows distinct C-F stretches at 1100–1250 cm⁻¹ .

- 19F NMR : A singlet near δ -60 to -70 ppm confirms the trifluoromethyl group .

Q. What are the solubility properties, and how do they influence experimental design?

- Solubility : Limited solubility in water but dissolves in polar aprotic solvents (DMSO, DMF) or under basic conditions (e.g., NaOH). Use DMSO-d₆ for NMR studies .

- Handling : Precipitation during aqueous workup requires careful pH control. For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid solvent interference .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The CF₃ group is strongly electron-withdrawing, activating the pyrimidine ring at the 2- and 4-positions for substitution. For example, phosphorylation with POCl₃ at reflux yields 2,4-dichloro derivatives, which can be further functionalized .

- Challenges : Steric hindrance from CF₃ may slow reactions at the 6-position. Computational studies (DFT) can predict site selectivity .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : If antimicrobial activity varies across studies, validate assays using standardized protocols (e.g., MIC testing per CLSI guidelines). Cross-check with structural analogs (e.g., 5-Bromo-6-methyl derivatives) to isolate the CF₃ group’s contribution .

- Dose-Response Analysis : Perform IC₅₀ determinations in triplicate to account for batch-to-batch variability in compound purity .

Q. How can computational modeling predict interactions with biological targets?

- Methods : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like thymidylate synthase. The CF₃ group may enhance binding affinity via hydrophobic interactions in active sites .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What functionalization strategies enable diversification of the pyrimidine core?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.